Distinct Molecular Structure and Pharmacophore Profile Compared to Unsubstituted Cinnamamide
The target compound incorporates both a 4-methyl substituent on the cinnamoyl ring and a 4-acetamido substituent on the aniline ring, creating a unique pharmacophoric pattern. In a series of N-arylcinnamanilides, altering the substitution from hydrogen to a 4-methyl group on the cinnamoyl ring and adding a 2,4-dihydroxy substitution can shift tyrosinase inhibition from <10% to >90% at 25 µM, demonstrating extreme sensitivity of biological activity to ring substitutions [1]. The distinct substitution pattern of this compound, confirmed by its InChIKey, differentiates it from generic cinnamamide screening libraries.
| Evidence Dimension | Structural/Pharmacophoric Differentiation |
|---|---|
| Target Compound Data | 4-methylcinnamoyl group + 4-acetamidoaniline group; tPSA 58.2 Ų; logP ~3.18 |
| Comparator Or Baseline | Unsubstituted cinnamamide (tPSA 43.1 Ų; logP ~1.8) |
| Quantified Difference | Distinct InChIKey; tPSA increased by ~35%; logP increased by ~1.4 units |
| Conditions | Calculated molecular properties (PubChem/ChemBridge) |
Why This Matters
Altered lipophilicity and hydrogen-bonding capacity directly impact membrane permeability, target promiscuity, and solubility, making this compound a distinct chemical probe relative to simpler cinnamamide analogs.
- [1] QxMD. (2019). Tyrosinase inhibition and anti-melanin generation effect of cinnamamide analogues. Retrieved from https://read.qxmd.com/ View Source
